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Compound of Interest

Compound Name: 4-Chloro-5-fluoro-2-methylpyridine

Cat. No.: B062967 Get Quote

An In-depth Technical Guide to 4-Chloro-5-
fluoro-2-methylpyridine
This technical guide provides a comprehensive overview of the physical, chemical, and

potential biological properties of 4-Chloro-5-fluoro-2-methylpyridine, tailored for researchers,

scientists, and professionals in drug development.

Core Compound Information
4-Chloro-5-fluoro-2-methylpyridine is a halogenated pyridine derivative. Such compounds

are valuable building blocks in medicinal chemistry and materials science due to their versatile

reactivity. The presence of both chloro and fluoro substituents, along with a methyl group, on

the pyridine ring offers multiple sites for chemical modification, making it an attractive scaffold

for the synthesis of complex molecular architectures.

Table 1: Compound Identifiers
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Identifier Value Source

CAS Number 169750-95-2 PubChem[1]

Molecular Formula C6H5ClFN PubChem[1]

Molecular Weight 145.56 g/mol PubChem[1]

IUPAC Name
4-chloro-5-fluoro-2-

methylpyridine
PubChem[1]

Canonical SMILES CC1=CC(=C(C=N1)F)Cl PubChem[1]

InChI Key
WFWCXLYGQBLSGP-

UHFFFAOYSA-N
PubChem[1]

Physical and Chemical Properties
Detailed experimental data for 4-Chloro-5-fluoro-2-methylpyridine is not widely available in

the public domain. The following tables summarize predicted data from computational models,

which provide useful estimates for experimental planning.

Table 2: Predicted Physical Properties

Property Predicted Value Source

Boiling Point 156.7 ± 35.0 °C ChemicalBook

Density 1.264 ± 0.06 g/cm³ ChemicalBook

pKa 2.95 ± 0.10 ChemicalBook

XlogP 2.0 PubChemLite[2]

Table 3: Chemical and Safety Information
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Property Value Source

Appearance Light yellow to brown Liquid ChemicalBook

Storage Sealed in dry, 2-8°C BLD Pharm

GHS Hazard Statements

H226 (Flammable liquid and

vapor), H302 (Harmful if

swallowed), H315 (Causes

skin irritation), H318 (Causes

serious eye damage), H335

(May cause respiratory

irritation)

PubChem[1]

Chemical Reactivity and Synthesis
Halogenated pyridines are versatile intermediates in organic synthesis. The chlorine atom at

the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), while both the chloro

and fluoro groups can participate in various metal-catalyzed cross-coupling reactions, such as

the Suzuki-Miyaura coupling.

General Reactivity Profile
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine

nitrogen and the fluorine atom activates the C4-Cl bond towards attack by nucleophiles (e.g.,

amines, alcohols, thiols). This allows for the introduction of a wide range of functional groups

at this position.

Suzuki-Miyaura Cross-Coupling: The chloro group can be replaced by various aryl,

heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling with boronic acids or their

esters. This is a powerful method for constructing C-C bonds.[3][4]

Representative Experimental Protocols
While specific protocols for 4-Chloro-5-fluoro-2-methylpyridine are not readily available, the

following are generalized, detailed methodologies for key reactions involving similar

chloropyridine scaffolds.
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Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

Reactant Preparation: In a dry reaction vessel, dissolve 4-chloropyrimidine derivative (1.0

equiv.) in a suitable solvent (e.g., DMF, DMSO, or NMP). Add the amine nucleophile (1.1-1.5

equiv.) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5-2.0 equiv.).

Reaction Execution: Heat the reaction mixture to a temperature ranging from 80-120 °C. Stir

for 2-24 hours.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Work-up: Upon completion, cool the reaction to room temperature and quench with water.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. Purify the crude product by column

chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Reactant Preparation: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon

or Nitrogen), add the chloropyridine (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), a palladium

catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand like SPhos, 1-5 mol%), and a base (e.g.,

K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv.).[4][5]

Reaction Execution: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, or

DMF) via syringe. Heat the reaction mixture to 80-120 °C and stir vigorously for the required

time (typically 2-24 hours).[4]

Monitoring: Monitor the reaction progress by TLC or LC-MS.

Work-up: After cooling, dilute the mixture with an organic solvent and water. Separate the

organic layer and extract the aqueous layer.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate. Purify the product by column chromatography.[4][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Suzuki_Coupling_with_Substituted_Chloropyridines.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Suzuki_Miyaura_Coupling_of_2_Chloropyridine_with_Pyridine_3_boronic_Acid.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Suzuki_Coupling_with_Substituted_Chloropyridines.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Suzuki_Coupling_with_Substituted_Chloropyridines.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Suzuki_Miyaura_Coupling_of_2_Chloropyridine_with_Pyridine_3_boronic_Acid.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Role in Drug Discovery and Development
Pyridine-containing compounds are prevalent in a vast number of FDA-approved drugs and are

a focus of ongoing drug discovery efforts. They are known to interact with a wide range of

biological targets, including kinases, G-protein coupled receptors, and enzymes.

The structural motifs present in 4-Chloro-5-fluoro-2-methylpyridine make it a candidate for

incorporation into screening libraries for identifying novel therapeutic agents. The pyridine ring

can act as a bioisostere for a phenyl ring, offering advantages in solubility and metabolic

stability. The substituents provide vectors for chemical diversification to optimize potency,

selectivity, and pharmacokinetic properties.

Mandatory Visualizations
The following diagrams illustrate key concepts relevant to the application of 4-Chloro-5-fluoro-
2-methylpyridine in a research and development context.
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Fig. 1: Experimental Workflow for Nucleophilic Aromatic Substitution (SNAr).
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Fig. 2: Experimental Workflow for Suzuki-Miyaura Cross-Coupling.
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Fig. 3: Representative Kinase Signaling Pathway (e.g., MAPK/ERK) Targeted by Pyridine-
based Inhibitors.
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Fig. 4: General Workflow for Small Molecule Drug Discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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